molecular formula C19H29O5Na B601720 Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt CAS No. 132294-94-1

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt

Cat. No.: B601720
CAS No.: 132294-94-1
M. Wt: 360.42
Attention: For research use only. Not for human or veterinary use.
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Description

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is a chemical compound with the molecular formula C19H29NaO5 and a molecular weight of 360.42. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt involves several steps. The starting material, lovastatin, undergoes a series of chemical reactions to introduce the 2-methylbutyrate group and convert it into its hydroxy acid sodium salt form. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study the effects of statins on cellular processes. In medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of statins. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol and other lipids, leading to a decrease in blood cholesterol levels .

Comparison with Similar Compounds

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is similar to other statins, such as atorvastatin, simvastatin, and pravastatin. it is unique in its specific chemical structure, which includes the 2-methylbutyrate group. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Fluvastatin
  • Rosuvastatin

Biological Activity

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt, a derivative of lovastatin, exhibits significant biological activity primarily through its role as an HMG-CoA reductase inhibitor. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Lovastatin and Its Derivatives

Lovastatin, a member of the statin family, is widely recognized for its cholesterol-lowering properties. It functions by competitively inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. The hydroxy acid form of lovastatin, specifically the sodium salt variant, enhances its solubility and bioavailability, which is crucial for therapeutic efficacy.

The primary mechanism through which this compound exerts its biological activity includes:

  • HMG-CoA Reductase Inhibition : It competes with HMG-CoA for binding to the active site of the enzyme, thus reducing cholesterol synthesis. The inhibition constant (Ki) for lovastatin is approximately 0.6 nM, indicating high potency .
  • Anti-inflammatory Effects : Beyond lipid-lowering effects, lovastatin has demonstrated anti-inflammatory properties. It modulates inflammatory cytokine levels and inhibits pathways such as NF-κB, contributing to its therapeutic potential in various inflammatory conditions .

Anticancer Properties

Recent studies have highlighted the anticancer effects of lovastatin derivatives. This compound has shown promise in:

  • Inducing Apoptosis : It triggers apoptotic pathways in cancer cells by regulating cell cycle checkpoints and promoting cell death in various cancer types including breast and colon cancers .
  • Enhancing Chemotherapy Efficacy : Lovastatin has been reported to increase the sensitivity of cancer cells to chemotherapeutic agents, thereby improving treatment outcomes .

Cardiovascular Benefits

Lovastatin derivatives are primarily used for managing hyperlipidemia. Their biological activities include:

  • Lipid Profile Improvement : Clinical studies indicate significant reductions in LDL cholesterol levels among patients treated with lovastatin .
  • Calcium Channel Modulation : Recent research suggests that lovastatin may also exhibit calcium channel-blocking effects, which could contribute to vascular relaxation and improved cardiovascular health .

Case Studies and Research Findings

  • Cancer Cell Studies : An in vitro study demonstrated that lovastatin significantly inhibited cell viability in various cancer lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dosage ranges for therapeutic use .
  • Inflammation Models : In animal models of ulcerative colitis, this compound exhibited reduced disease activity indices and improved histopathological scores compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Cholesterol-Lowering Trials : A clinical trial involving patients with familial hypercholesterolemia showed that those treated with lovastatin experienced a 24% reduction in LDL cholesterol after 12 months .

Data Summary

PropertyValue
Molecular Weight422.55 g/mol
Ki (HMG-CoA Reductase Inhibition)0.6 nM
BioavailabilityApproximately 30%
Common Therapeutic UsesHyperlipidemia, Cancer Therapy
Notable Side EffectsMuscle pain, Liver enzyme elevation

Properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5.Na/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24;/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24);/q;+1/p-1/t11-,12-,14+,15+,16-,17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIXDWORWZRXAF-WQWDMWLPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670091
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132294-94-1
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt
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Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt
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Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt

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